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Compound of Interest

Compound Name: AZD3839 free base

cat. No.: B605758

An In-Depth Technical Guide to Preclinical Animal Models of AZD3839 Free Base

Introduction

AZD3839 is a potent, brain-permeable small molecule inhibitor of the [3-site amyloid precursor
protein-cleaving enzyme 1 (BACE1).[1][2] Developed for the potential treatment of Alzheimer's
disease, its mechanism of action is centered on reducing the formation of amyloid-f3 (AB)
peptides, which are central to the amyloid cascade hypothesis of the disease's pathogenesis.
[2][3] Preclinical studies demonstrated that AZD3839 effectively lowers A levels in the plasma,
brain, and cerebrospinal fluid (CSF) across multiple animal species.[4][5] Despite a promising
preclinical profile that led to its advancement into Phase 1 clinical trials, the development of
AZD3839 was discontinued due to observations of dose-related QTcF prolongation in healthy
volunteers.[1] This guide provides a detailed overview of the preclinical animal models and
methodologies used to characterize the pharmacology of AZD3839.

Mechanism of Action: BACEL Inhibition

BACEL1 is the rate-limiting enzyme that initiates the amyloidogenic processing of the amyloid
precursor protein (APP).[3] It cleaves APP to generate a soluble ectodomain (SAPPf3) and a
membrane-bound C-terminal fragment (C99).[3] Subsequent cleavage of C99 by y-secretase
releases AR peptides of varying lengths, most notably AB40 and AB42.[3] By inhibiting BACEL,
AZD3839 blocks the initial step of this pathway, thereby reducing the production of SAPP[3 and
all downstream AP species.[2]
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Caption: AZD3839 inhibits BACE1, blocking APP cleavage and A3 production.

Quantitative Data Summary

The preclinical evaluation of AZD3839 involved extensive in vitro and in vivo studies to
determine its potency, selectivity, and pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Table 1: In Vitro Potency and Selectivity of AZD3839
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Target/Assay Cell Line | System Species ICs0 | Ki (nM)
Recombinant Human
BACEL1 (Ki) Human 26.1[4][6]
BACEL1l
Recombinant Human
BACE2 (Ki) Human 372[4]
BACE2
Cathepsin D (Ki) Aspartic Protease Human >25,000[4]
AP40 Reduction (ICs0)  SH-SY5Y Cells Human 4.8[4]
sAPP[ Reduction
SH-SY5Y Cells Human 16.7[4][6]
(ICs0)
) Primary Cortical
AB40 Reduction (ICso) Mouse 50.9[4][6]
Neurons
AP40 Reduction (ICso)  N2A Cells Mouse 32.2[4][6]
_ Primary Cortical _ _
AP40 Reduction (ICso) Guinea Pig 24.8[4][6]

Neurons

Data sourced from Jeppsson F., et al. (2012) and Selleck Chemicals product information.[4][6]

Table 2: In Vivo Pharmacodynamic Effects of AZD3839
on A3 Levels
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Time
Max. Point of
. Dose Compart .
Species Route Analyte Reductio = Max.
(umol/kg) ment .
n (%) Reductio
n
Mouse 160 (69 ) 15-45
Oral Brain AB40 ~50%
(C57BL/6) mg/kg) h[4]
Mouse 160 (69 ] 15-45
Oral Brain AB42 ~50%
(C57BL/6) mg/kg) h[4]
Guinea Pig 200 Oral Brain AB40 ~60% 1.5 -8 h[4]
Guinea Pig 200 Oral CSF AB40 ~50% 3 h[4]
Non-
human 12.5 IV Infusion CSF AB40 ~75% 4 h[4]
Primate
Non-
human 12.5 IV Infusion CSF AB42 ~70% 4 h[4]
Primate
Non-
human 12.5 IV Infusion CSF SAPP( ~70% 4 h[4]
Primate

Data expressed as percent reduction versus vehicle-treated controls. Sourced from Jeppsson
F., et al. (2012).[4]

Table 3: Pharmacokinetic Properties of AZD3839
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Species Parameter Value
Mouse (C57BL/6) Free Brain / Free Plasma Ratio  0.7[4]
Guinea Pig Free Brain / Free Plasma Ratio  0.3[4]
Guinea Pig Free CSF / Free Plasma Ratio 0.7[4]

In Vitro Plasma Protein
Mouse _ 3.2%[7]
Unbound Fraction

_ _ In Vitro Plasma Protein
Guinea Pig ) 20%][7]
Unbound Fraction

In Vitro Plasma Protein
Monkey _ 6.9%][7]
Unbound Fraction

Data sourced from Jeppsson F., et al. (2012).[4][7]

Experimental Protocols

Detailed methodologies were crucial for establishing the preclinical profile of AZD3839. Wild-
type animals were intentionally used to study the compound's effect on the amyloid pathway in
its natural, non-mutated state.[5]

In Vitro Potency and Selectivity Assays
o BACE1/BACE2 Inhibition Assay:

o Objective: To determine the inhibitory potency (Ki) of AZD3839.

o Method: A fluorescence resonance energy transfer (FRET) assay was used.[2]
Recombinant human BACE1 or BACE2 was incubated with a synthetic peptide substrate
derived from the APP sequence. Cleavage of the substrate by the enzyme separates a
fluorophore from a quencher, resulting in a measurable increase in fluorescence. The
assay was performed with varying concentrations of AZD3839 to determine the
concentration that inhibits 50% of the enzyme activity (ICso), which was then used to
calculate the Ki.

e Cellular AB and sAPP[(3 Reduction Assays:
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o Objective: To measure the potency of AZD3839 in a cellular context.

o Cell Lines: Human neuroblastoma SH-SY5Y cells (overexpressing wild-type APP695),
mouse neuroblastoma N2A cells, and primary cortical neurons from C57BL/6 mice and
Dunkin-Hartley guinea pigs were used.[4]

o Protocol: Cells were cultured and treated with various concentrations of AZD3839 for 16-
24 hours.[6] Following incubation, the conditioned media was collected. The levels of
secreted AB40, AB42, and sAPP[3 were quantified using immunoassays (e.g., ELISA or
Meso Scale Discovery). ICso values were calculated from the concentration-response
curves.[4][6]

In Vivo Pharmacokinetic and Pharmacodynamic Studies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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